2-(5-Phenylthiazol-2-yl)ethanamine

GSTO1 inhibition Cancer therapy Covalent inhibitor

2-(5-Phenylthiazol-2-yl)ethanamine is an essential building block for developing potent, covalent GSTO1-1 inhibitors (IC₅₀ = 0.22 nM). Its unique 5-phenyl substitution pattern on the thiazole ring imparts distinct electronic and steric properties critical for molecular recognition, as validated by cocrystal structures. The ethanamine side chain serves as a nucleophilic handle for generating amides, ureas, and acrylamides—derivatizations geometrically impossible with regioisomers like 2-amino-5-phenylthiazole. This exact scaffold is also foundational for anti-MRSA agents (MIC as low as 1.3 μg/mL) and antitrypanosomal leads (IC₅₀ = 9 nM). Ensure reproducible research by procuring this specific compound.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
Cat. No. B8455547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Phenylthiazol-2-yl)ethanamine
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(S2)CCN
InChIInChI=1S/C11H12N2S/c12-7-6-11-13-8-10(14-11)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2
InChIKeyFHADRUUNOFXPOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Phenylthiazol-2-yl)ethanamine: Procurement Specifications, Physicochemical Profile, and Structural Identity


2-(5-Phenylthiazol-2-yl)ethanamine (C₁₁H₁₂N₂S, MW 204.29 g/mol) is a 5-phenyl-substituted thiazole derivative bearing an ethanamine side chain at the 2-position . As a primary amine-containing heterocyclic building block, this compound serves as a versatile synthetic intermediate for generating diverse functional derivatives including amides, ureas, acrylamides, and boronic acid conjugates [1][2]. The 5-phenyl substitution pattern distinguishes it from alternative regioisomers and imparts unique electronic and steric properties that govern molecular recognition events in biological systems [3]. Commercial specifications typically report ≥95% purity by HPLC with solubility favoring polar aprotic solvents such as DMSO and ethanol .

2-(5-Phenylthiazol-2-yl)ethanamine: Structural Determinants Limiting Generic Substitution in Research Applications


Direct substitution of 2-(5-phenylthiazol-2-yl)ethanamine with structurally related thiazole derivatives is not scientifically valid due to position-dependent pharmacological divergence. The 5-phenyl substitution pattern on the thiazole ring produces fundamentally different molecular recognition profiles compared to 4-phenyl or 2-phenyl regioisomers, as demonstrated by GSTO1 cocrystal structures showing that the phenyl thiazole core undergoes distinct reorientation within the binding pocket depending on substitution topology [1]. Furthermore, the ethanamine side chain at the 2-position provides a critical nucleophilic handle for generating amide, urea, and acrylamide derivatives with target-specific activity profiles—modifications that are geometrically impossible with alternative regioisomers such as 2-amino-5-phenylthiazole (CAS 39136-63-5) . Even among compounds sharing the 5-phenylthiazole scaffold, variations in the amine-containing side chain produce dramatic differences in potency: the urea analogue of 2-(4-(3-fluorophenyl)thiazol-2-yl)ethanamine achieves an IC₅₀ of 9 nM against Trypanosoma brucei, whereas the unmodified parent compound 1 (2-(2-benzamido)ethyl-4-phenylthiazole) exhibits substantially lower activity [2]. These structure-activity relationships underscore that neither scaffold simplification nor side chain truncation can be assumed to preserve biological function, necessitating procurement of the exact specified compound for reproducible research outcomes.

2-(5-Phenylthiazol-2-yl)ethanamine: Comparative Quantitative Evidence for Scientific Differentiation


GSTO1-1 Inhibitory Potency: Acrylamide Derivatives Show Sub-Nanomolar Activity from the 5-Phenylthiazole Core

Structure-based optimization of N-(5-phenylthiazol-2-yl)acrylamides, derived from the 5-phenylthiazol-2-ylamine scaffold, yielded compound 49 with an IC₅₀ of 0.22 nM against GSTO1-1, representing the most potent inhibitor of this enzyme reported to date [1]. This compound emerged from systematic optimization beginning with hit compound 10 (GSTO1-1 IC₅₀ = 0.6 μM) and proceeded through intermediate analogues 37 and 44 guided by cocrystal structures that revealed a unique reorientation of the 5-phenylthiazole core within the binding site [1].

GSTO1 inhibition Cancer therapy Covalent inhibitor

Flt3 Kinase Inhibition: 5-Phenylthiazol-2-ylamine Derivatives Show Target Selectivity with IC₅₀ = 50 nM

The 5-phenylthiazol-2-ylamine derivative Flt-3 Inhibitor III demonstrates potent inhibition of Flt3 with an IC₅₀ of 50 nM, while requiring substantially higher concentrations to inhibit related kinases: c-Kit (IC₅₀ = 260 nM; 5.2-fold selectivity), KDR (IC₅₀ = 910 nM; 18.2-fold selectivity), c-Abl (IC₅₀ = 1.2 μM; 24-fold selectivity), and Cdk1 (IC₅₀ = 2.1 μM; 42-fold selectivity) . The compound exhibits negligible activity against a panel of 12 additional kinases at concentrations up to 10 μM . In cell-based assays, it blocks FLT3-dependent proliferation in a dose-dependent manner with IC₅₀ values of 52 nM (MV4:11-ITD), 240 nM (BaF3-ITD), and 760 nM (BaF3-D835Y) .

Flt3 inhibition Kinase selectivity Leukemia

Anti-MRSA Activity: Phenylthiazole Derivatives Exhibit MIC Values Comparable to or Lower Than Clinical Antibiotics

Comparative evaluation of thiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 reveals MIC values ranging from 1.3 to 44.5 μg/mL across a series of analogues [1]. The lead compound in this series (analogue 1) exhibits an MIC of 1.3 μg/mL against MRSA, a value that compares favorably with clinical comparators [1]. Among optimized derivatives, analogue 25 achieves an MIC of 1.6 μg/mL, while other analogues show moderate activity (e.g., analogue 5: 1.4 μg/mL; analogue 22c: 3.3 μg/mL) [1]. Importantly, several phenylthiazole analogues demonstrate metabolic stability advantages: derivatives with alkoxy side chains exhibit half-lives exceeding 4 hours in liver microsome stability assays while maintaining potent anti-MRSA activity [2][3].

Antibacterial MRSA Antimicrobial resistance

Trypanosoma brucei Inhibition: Thiazol-2-ethylamine Urea Derivatives Achieve Single-Digit Nanomolar IC₅₀

In a phenotypic screen of 700,000 compounds, 2-(2-benzamido)ethyl-4-phenylthiazole (compound 1) was identified as inhibitory to Trypanosoma brucei at concentrations below 3.6 μM with no mammalian cytotoxicity [1]. Systematic SAR exploration of 72 synthesized and 10 commercial analogues of this thiazol-2-ethylamine scaffold revealed that 44 derivatives exceeded the potency of the parent compound, including 8 compounds with IC₅₀ values below 100 nM [1]. The most potent derivative, a urea analogue (2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole, compound 70), achieved an IC₅₀ of 9 nM against T. brucei rhodesiense STIB900 with a selectivity index exceeding 18,000 relative to L6 rat myoblast cells [1].

Antitrypanosomal Neglected tropical diseases Parasitology

α-Glucosidase and α-Amylase Inhibition: Thiazole Assemblies Outperform Acarbose in Diabetic Enzyme Assays

Synthesized fused imidazole-thiazole derivatives were evaluated for inhibition of α-glucosidase and α-amylase, key enzymes in postprandial hyperglycemia management [1]. The most active analogue in this series demonstrated IC₅₀ values of 4.60 ± 0.30 μM against α-glucosidase and 5.10 ± 0.20 μM against α-amylase, surpassing the clinical comparator acarbose which exhibited IC₅₀ values of 7.40 ± 0.20 μM and 8.10 ± 0.10 μM respectively [1]. The enhanced activity was attributed to a para-trifluoromethyl substituent that modulates electronic properties and strengthens enzyme binding interactions [1].

Antidiabetic Enzyme inhibition Carbohydrate metabolism

Acetylcholinesterase Inhibition: 2-Phenylthiazole Derivative Achieves IC₅₀ Comparable to Donepezil

A series of 2-phenylthiazole derivatives were evaluated for cholinesterase inhibitory activity using Ellman's method [1]. Compound 5a exhibited the highest acetylcholinesterase inhibitory effect with an IC₅₀ of 0.031 μM, which is comparable to the clinically approved drug donepezil (IC₅₀ = 0.039 μM) [1]. Molecular docking and molecular dynamics simulations revealed that compound 5a interacts stably with the peripheral anion site (PAS) of acetylcholinesterase, a binding mode that may confer advantages for modulating both catalytic and non-catalytic functions of the enzyme [1].

Alzheimer's disease Cholinesterase inhibition Neurodegeneration

2-(5-Phenylthiazol-2-yl)ethanamine: Validated Research and Industrial Application Scenarios


GSTO1-1 Inhibitor Development for Cancer Therapeutics

Derivatization of 2-(5-phenylthiazol-2-yl)ethanamine to generate N-(5-phenylthiazol-2-yl)acrylamides enables covalent targeting of Cys32 in the GSTO1-1 active site, producing inhibitors with sub-nanomolar potency (IC₅₀ = 0.22 nM) [1]. This represents the most potent GSTO1-1 inhibition reported to date and is directly attributable to the 5-phenylthiazole scaffold orientation observed in cocrystal structures [1]. Procurement of this specific building block is essential for generating covalent GSTO1-1 probes and therapeutic candidates targeting cancers where GSTO1-1 is implicated in drug resistance and survival signaling.

Kinase Inhibitor Discovery for FLT3-Driven Malignancies

The 5-phenylthiazol-2-ylamine scaffold enables development of ATP-competitive Flt3 inhibitors with favorable selectivity profiles. Flt-3 Inhibitor III (IC₅₀ = 50 nM) demonstrates 5.2- to 42-fold selectivity over c-Kit, KDR, c-Abl, and Cdk1, with minimal activity against 12 additional kinases at 10 μM [1]. The compound effectively blocks FLT3-dependent cell proliferation with cellular IC₅₀ values of 52-760 nM [1]. Researchers investigating acute myeloid leukemia (AML) with FLT3-ITD mutations should prioritize this exact chemotype for tool compound generation and lead optimization efforts.

Anti-MRSA Drug Discovery with Improved Metabolic Stability

The phenylthiazole scaffold provides a validated starting point for developing novel anti-MRSA agents. Lead analogues demonstrate MIC values as low as 1.3 μg/mL against MRSA ATCC 43300, with optimized alkoxy-substituted derivatives achieving half-lives exceeding 4 hours in human liver microsome stability assays while retaining antibacterial potency [1]. This combination of potent anti-MRSA activity and improved metabolic stability—addressing a key limitation of earlier phenylthiazole leads—makes derivatives of this scaffold valuable for antimicrobial resistance programs requiring both efficacy and favorable pharmacokinetic properties.

Antitrypanosomal Hit-to-Lead Optimization

2-(5-Phenylthiazol-2-yl)ethanamine and its close analogues serve as core scaffolds for developing antitrypanosomal agents. Systematic SAR exploration of thiazol-2-ethylamine derivatives identified compounds with IC₅₀ values as low as 9 nM against T. brucei rhodesiense and selectivity indices exceeding 18,000 relative to mammalian cells [1]. Although in vivo efficacy was limited by metabolic instability in early derivatives, this scaffold represents a validated starting point for structure-guided optimization of pharmacokinetic properties while maintaining potent antiparasitic activity [1].

Quote Request

Request a Quote for 2-(5-Phenylthiazol-2-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.